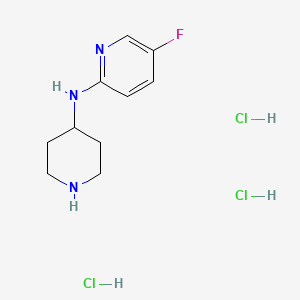

5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, also known as FPYPT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme protein kinase B (PKB), which plays a crucial role in regulating cell growth and survival.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives related to "5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride" involves practical methodologies to obtain key intermediates for pharmaceutical compounds. For instance, Zhang et al. (2009) developed a practical synthesis for a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, demonstrating the compound's significance in drug development processes (Zhang et al., 2009). This underscores the importance of efficient synthetic routes in the development of novel therapeutic agents.

Pharmacological Applications

Derivatives of "5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride" have been explored for their potential as serotonin receptor agonists, showcasing the compound's relevance in the development of treatments for neurological and psychiatric disorders. Vacher et al. (1999) investigated novel derivatives as selective, potent, and orally active agonists at 5-HT1A receptors, highlighting their potential in enhancing oral bioavailability and agonist activity in rats after oral administration (Vacher et al., 1999).

Material Science and Corrosion Inhibition

The application of "5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride" derivatives extends into material science, particularly in the study of corrosion inhibition properties. Kaya et al. (2016) performed quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron, indicating the potential of these compounds in protecting metal surfaces from corrosion (Kaya et al., 2016).

Anticancer Research

The exploration of "5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride" derivatives for their anticancer properties is another significant area of research. Kumar et al. (2008) described an atom economic and stereoselective synthesis of spiro-piperidin-4-ones and evaluated their activity against Mycobacterium tuberculosis, demonstrating the compound's potential in antimycobacterial therapy (Kumar et al., 2008).

Mechanism of Action

Target of Action

The primary targets of the compound “5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride” are currently unknown. The compound is still under research and development .

Mode of Action

It is generally believed that the compound interacts with its targets in a specific manner, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. As the compound is still under research, further studies are needed to elucidate the exact pathways and their downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

properties

IUPAC Name |

5-fluoro-N-piperidin-4-ylpyridin-2-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3.3ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;;/h1-2,7,9,12H,3-6H2,(H,13,14);3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASZCGHUNCISKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=C(C=C2)F.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl3FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide](/img/structure/B2996483.png)

![3-methoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2996485.png)

![3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2996488.png)

![methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2996496.png)

![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2996498.png)

![(E)-4-(Dimethylamino)-N-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-enamide](/img/structure/B2996499.png)

![7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimid ine-6-carbonitrile](/img/structure/B2996501.png)

![2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2996502.png)

![N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2996503.png)

![4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2996504.png)